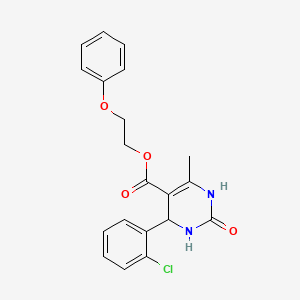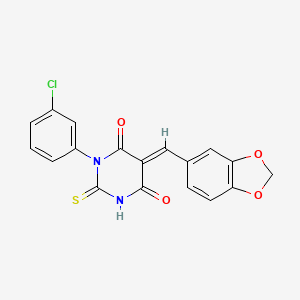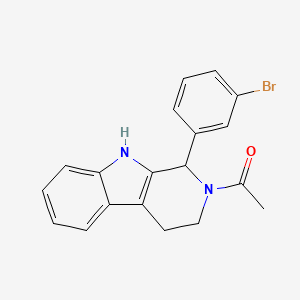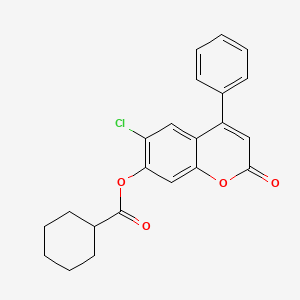
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCPT belongs to the class of pyrimidinetriones and has a molecular weight of 269.05 g/mol.
作用機序
The mechanism of action of 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on its application. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the DNA of cancer cells, causing the cells to undergo programmed cell death. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a precursor for the synthesis of MOFs by reacting with metal ions to form coordination complexes.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and anti-bacterial properties. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a precursor for the synthesis of MOFs, which have a wide range of applications.
実験室実験の利点と制限
The advantages of using 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high purity level, ease of synthesis, and potential applications in various fields. However, there are also limitations to using 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. For example, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be toxic to certain organisms, which can limit its use in certain applications.
将来の方向性
There are numerous future directions for 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as an anti-cancer drug. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as a herbicide. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as a precursor for the synthesis of MOFs with specific properties. Additionally, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential applications in other fields, such as energy storage and catalysis.
合成法
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2,4-dichlorobenzoyl chloride with urea in the presence of a base, such as potassium hydroxide. The reaction yields 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a high purity level.
科学的研究の応用
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its anti-cancer properties. Studies have shown that 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and anti-bacterial properties.
In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a herbicide. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of various weed species, making it a promising candidate for herbicide development.
In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a wide range of applications, including gas storage, catalysis, and sensing.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFQDKLSGQFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6252341 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![N-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4974493.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)

![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)
![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)



